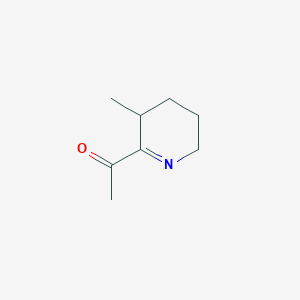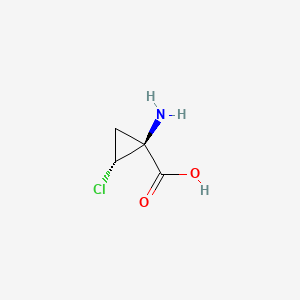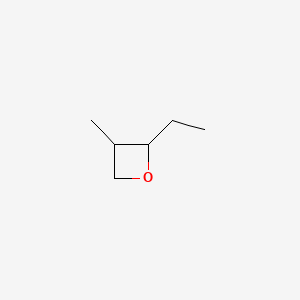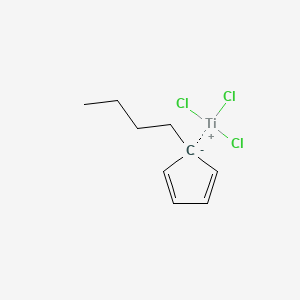
4,7-Diphenyl-1,3-benzodioxole-5,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is notable for its antibiotic properties and is produced by the fungi Punctularia strigosozonata . It belongs to the class of benzodioxoles, which are known for their diverse biological activities.
Métodos De Preparación
The synthesis of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione involves several steps. One common synthetic route includes the reaction of 2,5-dihydroxybenzoic acid with benzaldehyde under acidic conditions to form the intermediate compound. This intermediate is then subjected to oxidative cyclization to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
4,7-Diphenyl-1,3-benzodioxole-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,7-Diphenyl-1,3-benzodioxole-5,6-dione has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s antibiotic properties make it a subject of interest in microbiological studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,7-Diphenyl-1,3-benzodioxole-5,6-dione involves its interaction with bacterial cell walls, leading to the disruption of cell wall synthesis and ultimately causing cell death. The compound targets specific enzymes involved in the biosynthesis of peptidoglycan, a critical component of bacterial cell walls .
Comparación Con Compuestos Similares
4,7-Diphenyl-1,3-benzodioxole-5,6-dione can be compared with other benzodioxole derivatives such as:
4,7-Dimethoxy-5-methyl-1,3-benzodioxole: Known for its anti-inflammatory properties.
1,3-Benzodioxole, 4,5-dimethoxy-6-(2-propenyl)-: Used in various chemical syntheses.
The uniqueness of this compound lies in its potent antibiotic activity, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
7204-23-1 |
|---|---|
Fórmula molecular |
C19H12O4 |
Peso molecular |
304.3 g/mol |
Nombre IUPAC |
4,7-diphenyl-1,3-benzodioxole-5,6-dione |
InChI |
InChI=1S/C19H12O4/c20-16-14(12-7-3-1-4-8-12)18-19(23-11-22-18)15(17(16)21)13-9-5-2-6-10-13/h1-10H,11H2 |
Clave InChI |
XYMMGDPUFCLMOA-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(C(=O)C(=O)C(=C2O1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S,5R)-5-formyloxolan-2-yl]acetic acid](/img/structure/B13812087.png)

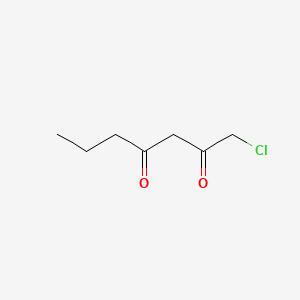
![(Z)-7-[(2R,3S,4R)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid](/img/structure/B13812113.png)

![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
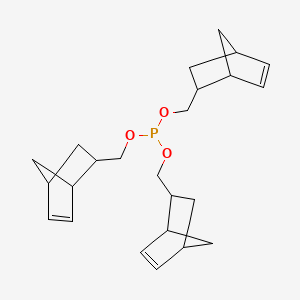


![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
